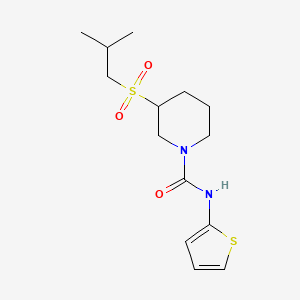
3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H22N2O3S2 and its molecular weight is 330.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 253.32 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a thiophene moiety and a sulfonyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Histamine Receptor Modulation : Preliminary studies suggest that the compound may act as an antagonist at histamine receptors, particularly the H4 receptor. This interaction could modulate inflammatory responses and has implications for treating conditions like tinnitus and allergic reactions .
- Inhibition of Cell Proliferation : Research indicates that derivatives similar to this compound exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers. This suggests potential applications in oncology .
- Apoptosis Induction : Some studies have shown that related piperidine derivatives can induce apoptosis in specific cancer cell lines, indicating that this compound may share similar properties .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:
| Study | Biological Activity | Cell Line/Model | Key Findings |
|---|---|---|---|
| Study A | H4 Receptor Antagonism | Human mast cells | Reduced histamine release |
| Study B | IDH Inhibition | Cancer cell lines | Decreased proliferation rates |
| Study C | Apoptosis Induction | C. auris | Induced cell cycle arrest |
Case Study 1: Histamine Receptor Antagonism
In a controlled experiment involving human mast cells, this compound demonstrated significant inhibition of histamine release when treated with allergenic stimuli. This effect was dose-dependent and suggests a mechanism for alleviating allergic responses.
Case Study 2: Cancer Cell Proliferation
A series of in vitro assays were conducted on various cancer cell lines to evaluate the efficacy of the compound as an IDH inhibitor. Results indicated that treatment with the compound led to a notable decrease in cell viability, supporting its potential as an anti-cancer agent.
Case Study 3: Apoptotic Effects
In studies involving C. auris, a pathogenic yeast, derivatives of the compound were shown to induce significant apoptotic cell death. The mechanism involved disruption of mitochondrial integrity and activation of caspase pathways, highlighting its potential for antifungal therapy.
属性
IUPAC Name |
3-(2-methylpropylsulfonyl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11(2)10-21(18,19)12-5-3-7-16(9-12)14(17)15-13-6-4-8-20-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXADPSOHKPACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














